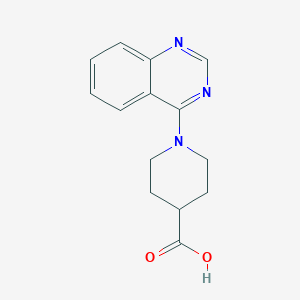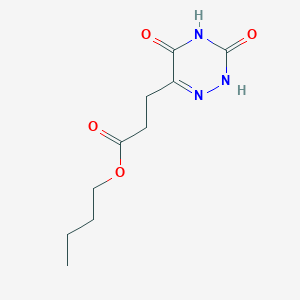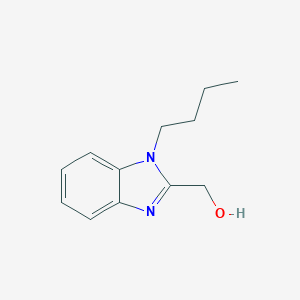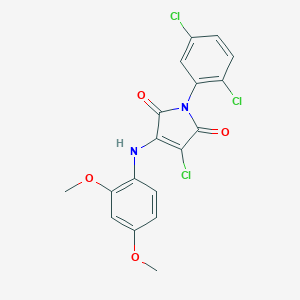
3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an aldehyde or ketone with a primary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 3-methylthiourea. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products are typically the corresponding sulfoxides or sulfones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products are the substituted derivatives, where the bromine atom is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure
Mecanismo De Acción
The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound can interact with DNA, proteins, and enzymes, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(5-Bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
- 4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Uniqueness
3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the Schiff base structure allows for versatile chemical modifications and interactions with various biological targets .
Propiedades
Número CAS |
316159-28-1 |
|---|---|
Fórmula molecular |
C10H12BrN3O2S |
Peso molecular |
318.19g/mol |
Nombre IUPAC |
1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C10H12BrN3O2S/c1-12-10(17)14-13-5-6-3-7(11)9(15)8(4-6)16-2/h3-5,15H,1-2H3,(H2,12,14,17) |
Clave InChI |
ZOQSUNIWUBOAHK-UHFFFAOYSA-N |
SMILES |
CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)OC |
SMILES canónico |
CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B362950.png)


![2-(Furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B362971.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B362977.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362982.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B362989.png)






